molecular formula C13H23ClN2O2 B12984724 2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide CAS No. 900641-08-9

2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide

Cat. No.: B12984724
CAS No.: 900641-08-9
M. Wt: 274.79 g/mol
InChI Key: YNVFIGUMOWUAJM-UHFFFAOYSA-N
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Description

2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide is a chloroacetamide derivative characterized by a morpholine-substituted cyclohexylmethyl group attached to the nitrogen of the acetamide core. The chloroacetamide group (ClCH₂CONH-) is highly reactive, enabling nucleophilic substitution reactions, while the morpholine-cyclohexylmethyl substituent contributes to steric and electronic modulation, influencing solubility and target binding .

Structurally, the compound’s morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) is fused to a cyclohexane ring, creating a bicyclic system. This substitution pattern distinguishes it from simpler chloroacetamides, such as N-phenyl derivatives, and may confer unique pharmacokinetic or physicochemical properties .

Properties

CAS No.

900641-08-9

Molecular Formula

C13H23ClN2O2

Molecular Weight

274.79 g/mol

IUPAC Name

2-chloro-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide

InChI

InChI=1S/C13H23ClN2O2/c14-10-12(17)15-11-13(4-2-1-3-5-13)16-6-8-18-9-7-16/h1-11H2,(H,15,17)

InChI Key

YNVFIGUMOWUAJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)CCl)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide typically involves the reaction of 2-chloroacetamide with a morpholinocyclohexyl derivative. One common method is the reaction of 2-chloroacetamide with formaldehyde and morpholine in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of thionyl chloride (SOCl2) as a reagent has been reported to efficiently promote the deacylation of N-arylacetamides and 2-chloro-N-arylacetamides under anhydrous conditions . This method offers advantages such as inexpensive reagents, satisfactory selectivity, excellent yields, short reaction time, and convenient workup.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis to form corresponding acids and amines.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in aqueous or alcoholic media.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

The major products formed from these reactions include various substituted acetamides, acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-Aryl Chloroacetamides

These compounds feature aromatic substituents on the nitrogen:

  • 2-Chloro-N-phenylacetamide (NPCA): The simplest analog lacks complex substituents. Its crystal structure shows antiparallel alignment of N–H and C=O bonds and intermolecular N–H⋯O hydrogen bonding, which stabilizes the lattice .
  • 2-Chloro-N-(3-methylphenyl)acetamide : A methyl group at the meta position on the phenyl ring induces syn conformation of the N–H bond relative to the methyl group, contrasting with the anti conformation in nitro-substituted analogs .
  • 2-Chloro-N-(4-fluorophenyl)acetamide : The electron-withdrawing fluorine atom influences intramolecular C–H⋯O interactions and intermolecular hydrogen bonding, affecting crystallinity .

Comparison with Target Compound: Unlike these planar aromatic systems, the target compound’s morpholine-cyclohexylmethyl group introduces a bulky, non-aromatic substituent, likely reducing crystallinity and enhancing lipophilicity.

N-Alkyl/N-Cycloalkyl Chloroacetamides

  • 2-Chloro-N-[(1-phenylcyclobutyl)methyl]acetamide: Features a phenylcyclobutylmethyl group.
  • 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide : Contains a piperidine-dioxoisoindoline scaffold, highlighting the use of chloroacetamides in drug discovery (e.g., proteolysis-targeting chimeras) .

Comparison : The target’s morpholine ring provides a rigid, polar substituent, contrasting with the strained cyclobutane or redox-active dioxoisoindoline groups in these analogs.

Agrochemical Chloroacetamides

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) : A herbicide with dual alkyl/aryl substitution. The methoxymethyl group enhances soil mobility, while the diethylphenyl group confers selectivity .
  • Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) : A thienyl-containing herbicide with branched alkoxy groups for improved weed control .

Comparison : The target compound lacks the thienyl or methoxymethyl groups critical for herbicidal activity but may serve as a precursor for specialized agrochemicals due to its morpholine-derived solubility.

Physicochemical and Functional Properties

Table 1: Key Properties of Selected Chloroacetamides

Compound Name Molecular Formula Molecular Weight Key Substituent Application Reference
2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide C₁₃H₂₂ClN₂O₂ 285.78 g/mol Morpholine-cyclohexylmethyl Synthetic intermediate
2-Chloro-N-phenylacetamide C₈H₈ClNO 183.61 g/mol Phenyl Crystallography studies
Alachlor C₁₄H₂₀ClNO₂ 269.77 g/mol 2,6-Diethylphenyl, methoxymethyl Herbicide
2-Chloro-N-[(1-phenylcyclobutyl)methyl]acetamide C₁₃H₁₆ClNO 237.72 g/mol Phenylcyclobutylmethyl Research chemical

Key Observations :

  • Reactivity : The target’s morpholine group may participate in hydrogen bonding or act as a ligand in metal coordination, unlike inert alkyl/aryl groups in simpler analogs .
  • Solubility : Morpholine’s polarity likely improves aqueous solubility compared to alachlor’s hydrophobic diethylphenyl group.
  • Synthetic Utility : The target compound’s structure is amenable to further functionalization via the morpholine nitrogen or cyclohexane ring, a flexibility absent in N-aryl analogs .

Biological Activity

2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide is a synthetic compound that belongs to the class of chloroacetamides. This group of compounds has garnered attention due to their diverse biological activities, including antimicrobial, analgesic, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Synthesis and Characterization

The synthesis of 2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide involves the reaction of chloroacetyl chloride with morpholinocyclohexylmethyl amine. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are typically employed to confirm the structure of synthesized compounds.

Antimicrobial Activity

Research has demonstrated that various derivatives of chloroacetamides exhibit significant antimicrobial properties. A study synthesized multiple 2-chloro-N-alkyl/aryl acetamide derivatives and tested their antibacterial and antifungal activities against several strains.

Table 1: Antimicrobial Activity of 2-Chloro-N-alkyl/aryl Acetamides

Compound CodeE. coli (mm)P. aeruginosa (mm)S. aureus (mm)Candida sp. (mm)
3a716No zone-
3b262325-
3c303536-
3d272930-
...............

The above table illustrates the varying degrees of antibacterial efficacy against common pathogens, indicating that certain derivatives possess promising antimicrobial potential .

Analgesic Activity

In addition to antimicrobial properties, some chloroacetamide derivatives have been evaluated for their analgesic effects. A study utilized molecular docking techniques to assess the binding affinity of these compounds with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in pain and inflammation pathways.

Table 2: Analgesic Activity Evaluation

Compound CodeCOX-1 Binding Affinity (kcal/mol)COX-2 Binding Affinity (kcal/mol)
AKM-2-8.5-9.0
AKM-3-7.8-8.3

The results indicate that compound AKM-2 exhibits a strong binding affinity for both COX enzymes, suggesting its potential as a lead compound for analgesic drug development .

Case Studies

Several case studies have highlighted the therapeutic potential of chloroacetamides:

  • Antimicrobial Efficacy in Clinical Settings : A clinical trial evaluated the effectiveness of a specific chloroacetamide derivative in treating infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates compared to standard treatments.
  • Analgesic Properties in Animal Models : In vivo studies demonstrated that specific derivatives reduced pain responses in animal models significantly when compared to control groups receiving standard analgesics like diclofenac sodium.

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